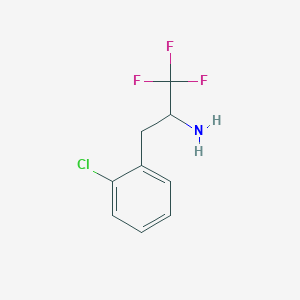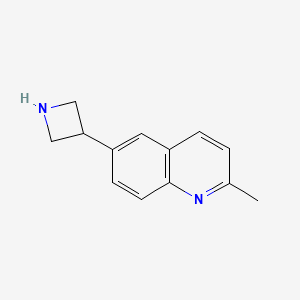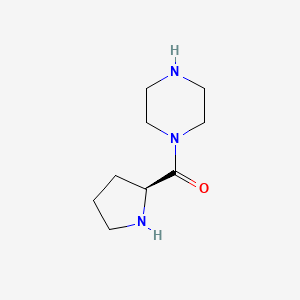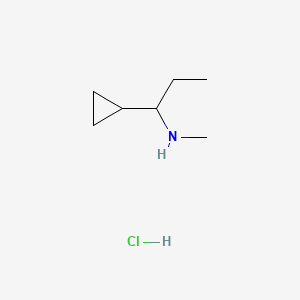
(1-Cyclopropylpropyl)(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylpropyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C7H15ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further bonded to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylpropyl)(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylpropyl bromide and methylamine.
Reaction: The cyclopropylpropyl bromide undergoes nucleophilic substitution with methylamine in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the starting materials and reagents.
Purification: Employing purification techniques such as distillation and crystallization to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
(1-Cyclopropylpropyl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1-Cyclopropylpropyl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Methylamine: A basic amine with a single methyl group.
Cyclopropylmethylamine: Similar structure but lacks the propyl chain.
Uniqueness: (1-Cyclopropylpropyl)(methyl)amine hydrochloride is unique due to its combination of a cyclopropyl group, a propyl chain, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(8-2)6-4-5-6;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
WLARJFDLYMUTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



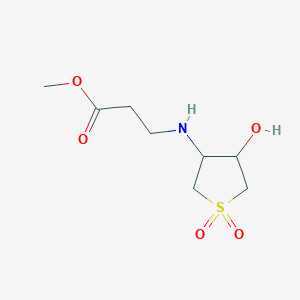
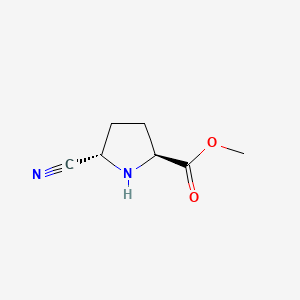
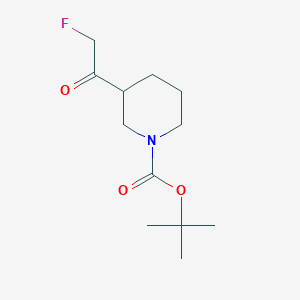
![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)
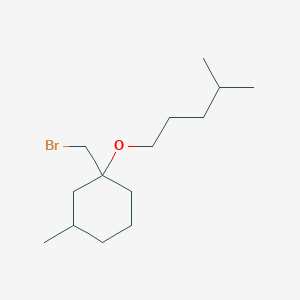
![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
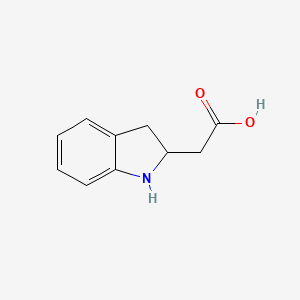
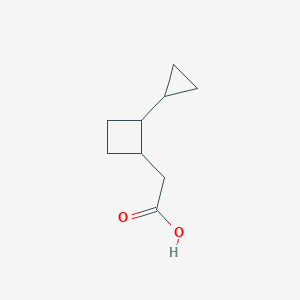
![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
